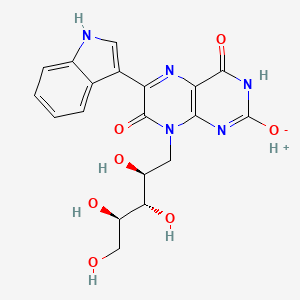
Photolumazine III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Photolumazine III is a compound that belongs to the class of lumazines, which are derivatives of pteridine. It is known for its photoluminescent properties and is often studied in the context of its interactions with the major histocompatibility complex class I-related molecule 1 (MR1). This compound is significant in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Photolumazine III can be synthesized through a series of chemical reactions involving riboflavin derivatives. One common method involves the use of 5-amino-6-ribitylaminouracil as a precursor, which undergoes cyclization and subsequent modifications to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as cyclization, purification, and crystallization. The scalability of these methods would depend on the demand and application of the compound in various industries.
Chemical Reactions Analysis
Types of Reactions: Photolumazine III undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its photoluminescent properties.
Substitution: Substitution reactions can introduce different functional groups, altering its chemical behavior.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized lumazine derivatives, while substitution can result in functionalized lumazines with altered properties .
Scientific Research Applications
Photolumazine III has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent probe to study chemical reactions and molecular interactions.
Biology: Investigated for its role in the immune response, particularly in the presentation of microbial metabolites to mucosal-associated invariant T cells.
Medicine: Explored for its potential in cancer research, as it can interact with MR1-restricted T cells, which have shown promise in targeting tumor cells.
Industry: Utilized in the development of photoluminescent materials and sensors for various applications
Mechanism of Action
Photolumazine III exerts its effects primarily through its interaction with the major histocompatibility complex class I-related molecule 1. This interaction involves the binding of this compound to the antigen-presenting groove of the major histocompatibility complex class I-related molecule 1, which then presents the compound to mucosal-associated invariant T cells. This process is crucial for the immune response to microbial infections and has implications in cancer immunotherapy .
Comparison with Similar Compounds
Photolumazine III can be compared with other similar compounds such as:
Photolumazine I: Another lumazine derivative with similar photoluminescent properties but different chemical structure.
7,8-Didemethyl-8-hydroxy-5-deazariboflavin: A riboflavin analogue with distinct biological activities.
Riboflavin: A well-known vitamin B2 compound with various biological functions.
Properties
Molecular Formula |
C19H19N5O7 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
hydron;6-(1H-indol-3-yl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate |
InChI |
InChI=1S/C19H19N5O7/c25-7-12(27)15(28)11(26)6-24-16-14(17(29)23-19(31)22-16)21-13(18(24)30)9-5-20-10-4-2-1-3-8(9)10/h1-5,11-12,15,20,25-28H,6-7H2,(H2,22,23,29,31)/t11-,12+,15-/m0/s1 |
InChI Key |
XZHBOWKLLNKVKN-ZOWXZIJZSA-N |
Isomeric SMILES |
[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















